5-(4-Ethylpiperazin-1-yl)-2-nitroaniline
Overview
Description
5-(4-Ethylpiperazin-1-yl)-2-nitroaniline is a useful research compound. Its molecular formula is C12H18N4O2 and its molecular weight is 250.30 g/mol. The purity is usually 95%.
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Scientific Research Applications
Reporter Molecules in DNA Conformation Studies : A study illustrated the use of molecules similar to 5-(4-Ethylpiperazin-1-yl)-2-nitroaniline in probing DNA conformation. The crystal structure of a related compound was utilized to understand DNA structures (Vyas et al., 1984).
Intermediate in Pharmaceutical Synthesis : Compounds containing structural elements similar to 5-(4-Ethylpiperazin-1-yl)-2-nitroaniline have been synthesized as intermediates in the production of important pharmaceuticals like imatinib (Koroleva et al., 2011).
Development of Energetic Materials : Researchers have synthesized new energetic compounds with structures related to 5-(4-Ethylpiperazin-1-yl)-2-nitroaniline for use in various applications, demonstrating their potential as fusible components in energetic formulations (Nesterova et al., 2019).
Application in Dye Industry : Studies have investigated the use of compounds similar to 5-(4-Ethylpiperazin-1-yl)-2-nitroaniline as disperse dyes for polyester fibers, analyzing their fastness properties (Rangnekar & Dhamnaskar, 1990).
Anti-Tubercular Activity : A study focused on the synthesis of nitrogen-rich piperazine-pyrimidine-pyrazole hybrid motifs, including compounds structurally related to 5-(4-Ethylpiperazin-1-yl)-2-nitroaniline, which showed potent anti-tubercular activity (Vavaiya et al., 2022).
Influenza A Virus Inhibition : Novel derivatives of compounds structurally similar to 5-(4-Ethylpiperazin-1-yl)-2-nitroaniline were studied for their inhibitory activity against influenza A virus, demonstrating significant antiviral properties (Mikolaichuk et al., 2021).
Inhibition of Human 5-Lipoxygenase : Research involving novel 2-amino-5-hydroxyindole derivatives, structurally related to the compound , found effective inhibition of human 5-lipoxygenase, which could be beneficial in treating inflammatory diseases, atherosclerosis, and cancer (Landwehr et al., 2006).
Radioligand Imaging of 5HT1A Receptors : A study demonstrated the potential of p[18F]MPPF, a compound with structural similarities to 5-(4-Ethylpiperazin-1-yl)-2-nitroaniline, as a radioligand for imaging 5HT1A receptors in humans (Shiue et al., 1997).
properties
IUPAC Name |
5-(4-ethylpiperazin-1-yl)-2-nitroaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O2/c1-2-14-5-7-15(8-6-14)10-3-4-12(16(17)18)11(13)9-10/h3-4,9H,2,5-8,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYFZIWWRRSSRDC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Ethylpiperazin-1-yl)-2-nitroaniline |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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